Leurubicin
Overview
Description
Leurubicin, also known as N-Leucyldoxorubicin, is a semisynthetic derivative of the anthracycline antibiotic doxorubicin. It is primarily used in the field of oncology due to its potent antitumor properties. Anthracyclines, including this compound, are known for their ability to intercalate into DNA, thereby disrupting essential biological processes in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leurubicin is synthesized through the modification of doxorubicin. The process involves the acylation of doxorubicin with leucine, resulting in the formation of N-Leucyldoxorubicin. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Leurubicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation can lead to the formation of quinone derivatives, which may have altered antitumor activity .
Scientific Research Applications
Leurubicin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of anthracyclines.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily used in cancer research for its antitumor properties. It has shown efficacy in treating various types of cancer, including leukemia and breast cancer.
Mechanism of Action
Leurubicin exerts its effects by intercalating into DNA, thereby disrupting the replication and transcription processes. This leads to the inhibition of DNA synthesis and ultimately results in cell death. The primary molecular targets of this compound are topoisomerase II enzymes, which play a crucial role in DNA replication and repair. By inhibiting these enzymes, this compound induces DNA strand breaks and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound of leurubicin, known for its potent antitumor activity but associated with significant cardiotoxicity.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action but reduced cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment, particularly for leukemia.
Uniqueness of this compound
This compound is unique due to its modification with leucine, which enhances its antitumor activity while potentially reducing its cardiotoxicity compared to doxorubicin. This modification also allows for better targeting of cancer cells and improved therapeutic outcomes .
Properties
CAS No. |
70774-25-3 |
---|---|
Molecular Formula |
C33H40N2O12 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide |
InChI |
InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1 |
InChI Key |
HROXIDVVXKDCBD-ZUWKMVCBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
leucyl-doxorubicin N-L-leucyl-doxorubicin N-L-leucyldoxorubicin N-leucyl-doxorubicin N-leucyldoxorubicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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